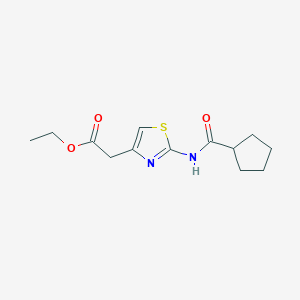
Ethyl 2-(2-(cyclopentanecarboxamido)thiazol-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 2-(2-(cyclopentanecarboxamido)thiazol-4-yl)acetate” is a chemical compound with the molecular formula C13H18N2O3S and a molecular weight of 282.36. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of thiazole derivatives, such as “this compound”, often involves the reaction of 2-amino-1,3-thiazol-4-yl derivatives with various electrophiles . For example, Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate can be converted to corresponding acid hydrazide by hydrazine hydrate in ethanol .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives, including “this compound”, can undergo various chemical reactions due to the reactivity of the thiazole ring . The C-5 atom can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .Aplicaciones Científicas De Investigación
Ethyl 2-(2-(cyclopentanecarboxamido)thiazol-4-yl)acetate has been shown to have potential applications in several areas of scientific research. One of the most promising applications is in the field of neuroscience, where this compound has been found to act as a positive allosteric modulator of the GABAB receptor. This receptor is involved in the regulation of neurotransmitter release and is a target for the treatment of several neurological disorders, including epilepsy, anxiety, and depression.
Mecanismo De Acción
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a variety of therapeutic effects .
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Ethyl 2-(2-(cyclopentanecarboxamido)thiazol-4-yl)acetate is its high selectivity for the GABAB receptor, which reduces the risk of off-target effects. Additionally, this compound has been shown to have a long half-life, which makes it suitable for in vivo studies. However, one of the limitations of this compound is its relatively low potency, which may limit its usefulness in certain applications.
Direcciones Futuras
There are several future directions for the study of Ethyl 2-(2-(cyclopentanecarboxamido)thiazol-4-yl)acetate. One potential direction is the development of more potent analogs of this compound that can be used in the treatment of neurological disorders. Another direction is the investigation of the effects of this compound on other neurotransmitter systems, which may provide insight into its potential therapeutic applications in other areas of medicine. Finally, the development of new methods for the synthesis of this compound may lead to more efficient and cost-effective production of this compound for use in scientific research.
Métodos De Síntesis
Ethyl 2-(2-(cyclopentanecarboxamido)thiazol-4-yl)acetate can be synthesized through a multi-step process involving the reaction of cyclopentanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminothiazole to form the amide intermediate, which is then esterified with ethyl acetate to yield this compound.
Propiedades
IUPAC Name |
ethyl 2-[2-(cyclopentanecarbonylamino)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-2-18-11(16)7-10-8-19-13(14-10)15-12(17)9-5-3-4-6-9/h8-9H,2-7H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKHNUYGLHKLQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-Dichlorophenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2951965.png)

![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2951967.png)



![3-Methyl-2-(pyridin-3-ylmethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2951974.png)
![methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate](/img/no-structure.png)


![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(pentanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2951983.png)
